molecular formula C16H32O4 B1217655 [2-(DODECYLOXY)ETHOXY]ACETIC ACID CAS No. 33939-64-9

[2-(DODECYLOXY)ETHOXY]ACETIC ACID

Cat. No.: B1217655
CAS No.: 33939-64-9
M. Wt: 288.42 g/mol
InChI Key: OUNZARDETXBPIX-UHFFFAOYSA-N
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Description

[2-(DODECYLOXY)ETHOXY]ACETIC ACID is a surfactant molecule widely used in cosmetics, personal care products, and household cleaning products. This compound helps to reduce the surface tension of water and oil, making it useful in cleaning and emulsifying products.

Scientific Research Applications

[2-(DODECYLOXY)ETHOXY]ACETIC ACID has a wide range of scientific research applications. In chemistry, it is used as a surfactant to reduce surface tension and improve the solubility of various compounds. In biology, it is used in cell culture experiments due to its mild and non-irritating nature. In medicine, it is used in formulations for topical applications due to its ability to enhance the penetration of active ingredients through the skin. In industry, it is used in the production of cleaning products, cosmetics, and personal care products due to its emulsifying and foaming properties.

Preparation Methods

The industrial production method involves the reaction of lauryl alcohol with ethylene oxide under controlled conditions to form laureth-7, which is then carboxylated to produce laureth-7 carboxylic acid . The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

[2-(DODECYLOXY)ETHOXY]ACETIC ACID, like other carboxylic acids, can undergo various chemical reactions. It can participate in nucleophilic substitution reactions where the hydroxyl group is substituted by another nucleophile. Common reagents used in these reactions include bases and acids, which facilitate the substitution process. The major products formed from these reactions depend on the specific nucleophile used, but they generally involve the replacement of the hydroxyl group with the nucleophile.

Mechanism of Action

The mechanism of action of laureth-7 carboxylic acid is based on its surfactant properties. Surfactants are molecules that have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. When laureth-7 carboxylic acid is added to a solution, it reduces the surface tension by forming micelles. These micelles are composed of hydrophilic heads and hydrophobic tails, which help to emulsify and solubilize oils and other hydrophobic substances in water.

Comparison with Similar Compounds

[2-(DODECYLOXY)ETHOXY]ACETIC ACID is similar to other laureth compounds, such as laureth-4 and laureth-5, which also function as surfactants and emulsifiers . laureth-7 carboxylic acid is unique due to its specific number of ethylene oxide units, which gives it distinct properties in terms of solubility and emulsifying ability. Other similar compounds include sodium lauryl sulfate and sodium laureth sulfate, which are also used as surfactants in various products . laureth-7 carboxylic acid is generally considered to be milder and less irritating compared to these compounds .

Properties

IUPAC Name

2-(2-dodecoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZARDETXBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181754
Record name Laureth-7 carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27306-90-7, 33939-64-9
Record name RLM 45
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dodecyloxy)-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Laureth-7 carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy)-, sodium salt (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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